molecular formula C14H16N4O2 B2957342 N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide CAS No. 1396809-39-4

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide

Cat. No.: B2957342
CAS No.: 1396809-39-4
M. Wt: 272.308
InChI Key: OUCFLRSLWUEDQR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide is a chemical compound with the molecular formula C14H16N4O2 and a molecular weight of 272.31 g/mol. This acetamide derivative features a 2-(dimethylamino)pyrimidine group linked to a phenoxyacetamide moiety. The structure combines a substituted pyrimidine ring, a common pharmacophore in medicinal chemistry, with a phenoxy group, which is frequently found in various bioactive molecules and synthetic intermediates . While specific biological data for this compound is not currently available, its molecular architecture suggests significant potential for research applications. Substituted pyrimidines are extensively studied in drug discovery for their ability to interact with enzymes and receptors, and they form the core of compounds with herbicide activity . Furthermore, the phenoxyacetamide structure is a key scaffold in synthetic organic chemistry, used in intramolecular cyclization reactions to create complex heterocyclic systems like benzoxazinones, which are valuable structures in the development of new therapeutic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to explore its potential as a building block in organic synthesis or as a lead compound in the development of new chemical entities.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-11(9-16-14)17-13(19)10-20-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCFLRSLWUEDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide typically involves the reaction of 2-(dimethylamino)pyrimidine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound A : 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Structure: Features a dimethylamino group at the pyrimidine 6-position and an indazolyl substituent.
  • Molecular Weight : 501.3 g/mol (m/e 501 [M+H]⁺) .
  • Key Differences: The acetamide side chain includes an isopropyl group instead of a phenyl group, and the pyrimidine 4-position is substituted with an indazolylamino moiety. This modification may enhance kinase inhibition due to the indazole's planar aromatic system.
Compound B : N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
  • Structure: Contains a quinoline core fused with a pyrimidine ring and a cyano group.
  • Molecular Weight : 634.7 g/mol (M+1) .
  • The dimethylamino group is on a benzamide substituent rather than the pyrimidine ring itself.
Compound C : N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate
  • Structure: Pyrimidine with amino and hydroxyl substituents.
  • Molecular Weight: Not explicitly stated, but likely lower due to simpler substituents .
  • Key Differences: Lacks the dimethylamino and phenoxy groups, resulting in reduced lipophilicity. The dihydrate form suggests higher crystallinity and aqueous solubility.

Analogues with Heterocyclic Variations

Compound D : N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
  • Structure : Replaces pyrimidine with an imidazopyridazine ring.
  • Molecular Weight : 408.8 g/mol .
  • Key Differences : The imidazopyridazine system introduces a chlorine atom and methoxy group, altering electronic properties. The lower molecular weight may improve bioavailability compared to bulkier pyrimidine derivatives.

Substituent-Driven Pharmacological Profiles

  • Dimethylamino Group: Present in the target compound and Compound A.
  • Phenoxyacetamide Moieties: Found in the target compound and Compound D. This group balances hydrophobicity and solubility, aiding in cellular uptake .
  • Quinoline-Pyrimidine Hybrids (Compound B): Exhibit higher molecular weights (>600 g/mol), which may limit blood-brain barrier penetration but improve DNA intercalation properties .

Data Table: Key Parameters of Compared Compounds

Compound Core Structure Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reference
Target Compound Pyrimidine ~317.4 (estimated) 2-(Dimethylamino), 5-phenoxyacetamide Balanced solubility/bioactivity
Compound A Pyrimidine 501.3 6-(Dimethylamino), indazolylamino Kinase inhibition candidate
Compound B Quinoline-Pyrimidine 634.7 Cyano, piperidinylidene, dimethylaminobenzamide DNA-targeted activity
Compound C Pyrimidine ~200 (estimated) 2-Amino, 4,6-dihydroxy High solubility (dihydrate)
Compound D Imidazopyridazine 408.8 Chloro, methoxy, phenoxyacetamide Potential antimicrobial use

Research Findings and Implications

  • Activity vs. Solubility Trade-offs: Bulkier substituents (e.g., Compound B) reduce solubility but may enhance target specificity. The target compound’s phenoxyacetamide group strikes a middle ground .
  • Role of Dimethylamino Positioning: When located on the pyrimidine ring (target compound, Compound A), activity is often superior to benzamide-linked variants (Compound B) .
  • Heterocyclic Alternatives : Imidazopyridazine derivatives (Compound D) show promise for infections, whereas pyrimidine cores remain dominant in oncology applications .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a phenoxyacetamide moiety. The structural characteristics suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines. The mode of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of ERK signaling
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

The compound's effectiveness varies across different cancer types, indicating a selective action that could be harnessed for targeted therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions associated with chronic inflammation.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%)Concentration (µM)
TNF-α7020
IL-66520
IL-1β5020

The modulation of cytokine levels indicates its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways, such as the JAK/STAT pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Modulation of Cytokine Production : By affecting transcription factors like NF-kB, it reduces the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

A series of studies have investigated the efficacy and safety profile of this compound:

  • Study on Breast Cancer Cells : A study published in Journal of Cancer Research demonstrated that treatment with this compound led to a significant decrease in MCF-7 cell viability through apoptosis induction .
  • Inflammation Model : In a murine model of inflammation, the compound reduced paw swelling and inflammatory markers significantly compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential:

  • Absorption : this compound exhibits good oral bioavailability.
  • Distribution : It shows a wide distribution in tissues, which is beneficial for targeting tumors.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process involving substitution, reduction, and condensation reactions. For example:

  • Substitution : A pyrimidine derivative (e.g., 2-(dimethylamino)pyrimidin-5-amine) can undergo nucleophilic substitution with phenoxyacetyl chloride under alkaline conditions to form the acetamide backbone .
  • Condensation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .
  • Optimization : Control reaction temperature (e.g., 0–25°C) and pH to minimize side reactions. For instance, iron powder reduction in acidic media (pH 3–4) has been effective for nitro-to-amine conversions in related pyrimidine intermediates .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

  • Methodology :

  • NMR/HRMS : Use 1H^1H- and 13C^{13}C-NMR to confirm the dimethylamino (-N(CH3_3)2_2) and phenoxy moieties. High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., expected [M+H]+^+ ion) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for structurally similar pyrimidine derivatives (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate) .

Advanced Research Questions

Q. What experimental strategies are used to analyze receptor binding affinities or enzymatic inhibition by this compound?

  • Methodology :

  • Radioligand binding assays : Measure competitive displacement of labeled ligands (e.g., 3H^3H-naloxone for opioid receptors) to determine IC50_{50} or Ki_i values. Compare results to reference compounds like U-47700, which shares structural motifs (dimethylamino-pyrimidine and acetamide) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors. For example, the dimethylamino group may engage in hydrogen bonding with conserved residues in opioid or kinase active sites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Modify substituents on the pyrimidine ring (e.g., replacing dimethylamino with morpholino) or phenoxy group (e.g., fluorination). Test analogs for potency shifts in functional assays .
  • Pharmacophore mapping : Identify critical structural features (e.g., hydrogen bond donors/acceptors) using comparative SAR data from related compounds, such as 3i (a pyrimidine-based isoquinolinone derivative) .

Q. What approaches resolve contradictions in solubility or stability data across studies?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). For analogs like pyrimidin-5-ylboronic acids, polar aprotic solvents (e.g., DMF) enhance solubility .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks. Monitor degradation via HPLC and identify unstable functional groups (e.g., acetamide hydrolysis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s receptor selectivity (e.g., μ-opioid vs. kinase targets)?

  • Methodology :

  • Cross-validation : Replicate binding assays using identical protocols (e.g., membrane preparations from the same cell line). Discrepancies may arise from receptor isoform variability or assay conditions (e.g., GTPγS vs. cAMP readouts) .
  • Functional assays : Compare compound efficacy in cell-based models (e.g., cAMP inhibition for opioids vs. proliferation assays for kinases) to distinguish target engagement .

Methodological Best Practices

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate metabolic sites (e.g., CYP450-mediated oxidation of dimethylamino groups) and toxicity risks (e.g., hERG inhibition) .
  • In vitro microsomal assays : Validate predictions using liver microsomes (human/rat) to quantify metabolic stability and identify major metabolites .

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